(L)-Suberyl Carnitine

Descripción general

Descripción

(L)-Suberyl Carnitine is a derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound is particularly significant in tissues that metabolize fatty acids as an energy source, such as skeletal and cardiac muscles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (L)-Suberyl Carnitine can be synthesized through various methods. One common approach involves the chemical synthesis from (S)-3-activated hydroxybutyrolactone. This method is preferred for industrial production due to its high yield and cost-effectiveness . Another method involves the biotransformation pathway in genetically engineered strains of Escherichia coli, which can produce this compound with high enantioselectivity .

Industrial Production Methods: Industrial production of this compound often employs the chemical synthesis route due to its scalability and efficiency. The process typically involves the use of chiral materials and specific reaction conditions to ensure the production of the desired enantiomer . Additionally, biotechnological methods using engineered microbial strains are gaining popularity due to their environmental benefits and potential for high yield .

Análisis De Reacciones Químicas

Types of Reactions: (L)-Suberyl Carnitine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic functions and applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions typically produce carnitine derivatives with altered functional groups, while reduction reactions may yield simpler carnitine compounds .

Aplicaciones Científicas De Investigación

(L)-Suberyl Carnitine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its role in energy metabolism and potential therapeutic benefits. For example, this compound supplementation has been shown to improve physical performance and reduce muscle damage in athletes . It is also being investigated for its potential to treat conditions like sepsis and metabolic disorders .

Mecanismo De Acción

The primary mechanism of action of (L)-Suberyl Carnitine involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is facilitated by the formation of a complex with coenzyme A, which helps in the activation and transport of fatty acids . Additionally, this compound plays a role in regulating the acetyl-CoA/CoA ratio in cells, which is crucial for maintaining metabolic balance .

Comparación Con Compuestos Similares

Similar Compounds: Compounds similar to (L)-Suberyl Carnitine include L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine. These compounds share similar structures and functions but differ in their specific applications and effects .

Uniqueness: this compound is unique due to its specific role in the transport and metabolism of long-chain fatty acids. Unlike other carnitine derivatives, it has a distinct structure that allows it to interact with specific molecular targets and pathways, making it particularly effective in certain metabolic processes .

Actividad Biológica

(L)-Suberyl Carnitine, a derivative of L-carnitine, has garnered attention for its potential biological activities, particularly in the context of energy metabolism and cellular protection. This article explores the biological functions, mechanisms of action, and relevant research findings associated with this compound.

Overview of Carnitine and Its Derivatives

Carnitine plays a crucial role in the transport of long-chain fatty acids (LCFAs) into the mitochondria for beta-oxidation, a process essential for energy production. The primary forms of carnitine include L-carnitine and its acetylated form, acetyl-L-carnitine (ALCAR). The introduction of suberyl groups into the carnitine molecule modifies its properties and may enhance its biological effects.

-

Fatty Acid Transport :

- This compound facilitates the transport of LCFAs across the mitochondrial membrane. This is vital for energy production as LCFAs must be converted to acylcarnitines to enter the mitochondria.

- The transport process involves several key enzymes:

- Carnitine Palmitoyl Transferase I (CPT I) : Catalyzes the transfer of fatty acids from CoA to carnitine.

- Carnitine-Acylcarnitine Translocase (CACT) : Transports acylcarnitines into the mitochondrial matrix.

- Carnitine Palmitoyl Transferase II (CPT II) : Converts acylcarnitines back to CoA within the mitochondria.

-

Antioxidant Properties :

- Research indicates that this compound exhibits antioxidant effects by reducing oxidative stress in cells. This is particularly relevant in conditions such as ischemia-reperfusion injury where reactive oxygen species (ROS) are prevalent.

- Studies have shown that carnitine supplementation can decrease markers of oxidative damage, thus protecting cellular structures from injury.

Table 1: Summary of Key Studies on this compound

| Study | Subject | Dosage | Findings |

|---|---|---|---|

| Vescovo et al. (2002) | Sprague-Dawley Rats | 50 mg/kg | Inhibited caspases; reduced TNF-α levels |

| Moriggi et al. (2008) | Male Wistar Rats | 0.4 g/kg | Decreased glycolytic enzyme expression; reduced fat oxidation capacity |

| Bacurau et al. (2003) | Human Subjects | 2 g/day | Enhanced nitric oxide synthesis; improved antioxidant status |

| Wang et al. (2018) | Heart Failure Patients | Supplementation over 12 weeks | Improved cardiac function; reduced myocyte necrosis |

Clinical Applications

-

Cardiovascular Health :

- Clinical trials have demonstrated that this compound can improve cardiac function in patients with heart failure by enhancing energy metabolism and reducing oxidative stress.

- Its cardioprotective properties have been linked to improved outcomes in ischemic heart disease and other cardiovascular conditions.

-

Metabolic Disorders :

- The compound has shown promise in managing metabolic disorders such as obesity and type 2 diabetes by promoting fatty acid oxidation and improving insulin sensitivity.

-

Neurological Benefits :

- Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by reducing oxidative damage and improving mitochondrial function.

Case Study 1: Heart Failure Management

A study involving patients with chronic heart failure showed significant improvements in exercise capacity and quality of life following supplementation with this compound over a period of three months. Patients reported enhanced energy levels and reduced fatigue, correlating with increased fatty acid oxidation rates measured through metabolic assessments.

Case Study 2: Exercise Performance

Athletes supplemented with this compound exhibited improved endurance during high-intensity workouts. The study highlighted a reduction in muscle soreness and quicker recovery times, attributed to enhanced mitochondrial function and reduced oxidative stress.

Propiedades

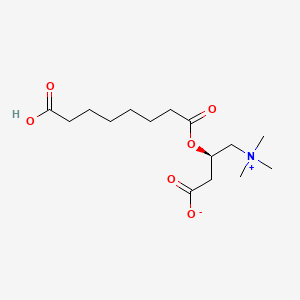

IUPAC Name |

(3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWVEIPYMGBQPE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858399 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102636-81-7 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research focuses on metabolite changes after extreme exercise. Can you elaborate on the limitations of this study design in drawing definitive conclusions about the role of (L)-Suberyl Carnitine in cardiovascular disease?

A: While the study provides valuable insights into the metabolic response to extreme exercise, it's crucial to acknowledge its limitations [, ]. The research focuses on a specific and extreme physical activity – ultramarathon running. Therefore, extrapolating these findings to the general population or even to other forms of strenuous exercise requires caution.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.